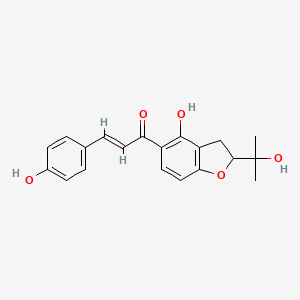
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide
Übersicht
Beschreibung
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and applications. This compound is known for its role in biochemical assays, particularly in the measurement of cell viability and proliferation. The compound’s structure includes a benzothiazole ring fused with a tetrazolium moiety, which contributes to its distinctive chemical behavior and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of 2-aminobenzenethiol with benzaldehyde under acidic conditions to form the benzothiazole ring. The tetrazolium moiety is then introduced through a series of steps involving nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are increasingly being adopted to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in various analytical applications.
Reduction: Reduction reactions often lead to the formation of formazan products, which are key in cell viability assays.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Formazan Derivatives: These are major products formed during reduction reactions and are widely used in biochemical assays.
Substituted Benzothiazoles: Products of substitution reactions that have diverse applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a crucial role in cell viability and proliferation assays, such as the MTT assay.
Medicine: Employed in diagnostic tests and research on cellular metabolism and cytotoxicity.
Industry: Utilized in the development of biosensors and other analytical devices.
Wirkmechanismus
The compound exerts its effects primarily through its ability to undergo reduction reactions. In cell viability assays, 2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide is reduced by mitochondrial enzymes in living cells to form a colored formazan product. This reduction process is indicative of metabolic activity and, consequently, cell viability. The molecular targets include various dehydrogenase enzymes involved in cellular respiration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Triphenyltetrazolium Chloride: Another tetrazolium compound used in similar assays but with different spectral properties.
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A tetrazolium salt that produces a water-soluble formazan product, making it easier to use in certain assays.
INT (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride): Used in microbiological assays to measure dehydrogenase activity.
Uniqueness
2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide is unique due to its high sensitivity and specificity in detecting cellular metabolic activity. Its ability to form a colored formazan product upon reduction makes it particularly useful in quantitative assays. Additionally, its structural features allow for versatile chemical modifications, enhancing its applicability in various research fields.
Eigenschaften
IUPAC Name |
2-(3,5-diphenyltetrazol-2-ium-2-yl)-1,3-benzothiazole;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N5S.BrH/c1-3-9-15(10-4-1)19-22-24(16-11-5-2-6-12-16)25(23-19)20-21-17-13-7-8-14-18(17)26-20;/h1-14H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDIVAXZYQIKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)
![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)

![2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1631094.png)
